molecular formula C8H6N2O B1296456 Quinazolin-2-ol CAS No. 7471-58-1

Quinazolin-2-ol

Cat. No. B1296456
CAS RN: 7471-58-1
M. Wt: 146.15 g/mol
InChI Key: AVRPFRMDMNDIDH-UHFFFAOYSA-N
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Description

Quinazolin-2-ol is a heterocyclic compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry . Quinazolin-2-ol is an organic compound with the formula C8H6N2O .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . Synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . Quinazolines and quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacologically utilized molecules .


Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

According to the main method the authors adopted in their research design, those synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .


Physical And Chemical Properties Analysis

Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including Quinazolin-2-ol, have been extensively studied for their anticancer properties. They are known for inhibiting EGFR and targeting a wide range of therapeutic proteins in cancer treatment. Recent patents and research have focused on the development of new quinazoline compounds as effective anticancer drugs, highlighting the field's promise and ongoing innovation (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Anti-Thrombocytosis Treatment

Anagrelide, a compound in the imidazo(2,1-b)quinazolin-2-one series, demonstrates significant antiaggregating effects on platelets and is effective in treating thrombocytosis. Studies show its efficacy in controlling platelet levels in various conditions related to chronic myeloproliferative disease (Silverstein, Petitt, Solberg, Fleming, Knight, & Schacter, 1988).

Treatment of Acute Myeloid Leukemia (AML)

Quinazoline derivatives have shown promise in treating acute myeloid leukemia (AML). Research on the structure-activity relationship of these compounds has led to the discovery of highly potent inhibitors against FLT3-driven AML cells, offering potential therapeutic applications (Li et al., 2012).

Anti-Inflammatory Applications

Quinazoline compounds have been explored for their anti-inflammatory effects, particularly in the treatment of acute lung injury. Some derivatives show significant inhibitory actions against inflammatory responses in vivo and in vitro, suggesting their potential as treatment agents for acute lung injury (Hu et al., 2015).

Cardio-Oncology

Quinazoline-based α1-adrenoceptor antagonists, originally used by cardiologists, have shown anticancer effects. These compounds may play a significant role in hypertensive cancer patients, indicating their versatile therapeutic potential (Patane', 2015).

Antihypertensive Activity

Quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit antihypertensive activities, surpassing the effects of the reference drug Prazosin in some cases. These findings suggest their potential use as antihypertensive agents (Pathak, Malhotra, Nath, & Shanker, 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, it has aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

properties

IUPAC Name

1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPFRMDMNDIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901671
Record name 2-Quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinazolinone

CAS RN

7471-58-1
Record name 2(1H)-Quinazolinone
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Record name 2-Quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroquinazolin-2-one
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Record name Quinazolin-2(1h)-one
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Synthesis routes and methods

Procedure details

Anthranilic acid ED.5 (1.00 g, 4.27 mmol) is placed in 2-methoxyethanol (2.0 mL), combined with formamidine acetate (890 mg, 8.55 mmol) and heated to 125° C. for 20 h. The reaction mixture is added to aqueous NH3 (200 mL, 0.01 M), the precipitate is filtered off, dried and quinazolone Z.8 (817 mg, 79%) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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